

Introduction: Understanding Butyl 2-methoxyethyl ether

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Butyl 2-methoxyethyl ether*

Cat. No.: *B080307*

[Get Quote](#)

Butyl 2-methoxyethyl ether, identified by the CAS Number 13343-98-1, is a member of the glycol ether family.^[1] These compounds are characterized by the presence of both ether and alkyl functionalities, granting them a unique set of solvent properties. The structure of **Butyl 2-methoxyethyl ether**, containing a butyl group and a methoxyethyl group linked by an ether oxygen, results in a molecule with moderate polarity and the capacity to engage in hydrogen bonding as an acceptor.^[1] This guide provides a detailed examination of its core physical properties, the underlying molecular principles governing these characteristics, and the standardized methodologies for their experimental verification. For researchers and drug development professionals, a thorough understanding of these properties is crucial for solvent selection, reaction condition optimization, and formulation development.

Core Physical Properties

The physical characteristics of a substance are foundational to its application in a laboratory or industrial setting. The properties of **Butyl 2-methoxyethyl ether** are summarized below. It is important to note that while some data is derived from experimental measurements, other values are based on validated computational estimates.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ O ₂	[1]
Molecular Weight	132.203 g/mol	[1]
Boiling Point	146.55 - 147 °C at 760 mmHg	[1] [2]
Melting Point	-15.45 °C (estimate)	[1] [2]
Density	0.843 - 0.8834 g/cm ³ (estimate)	[1] [2]
Refractive Index	1.4196 (estimate)	[1] [2]
Flash Point	25.2 °C	[1]
Vapor Pressure	5.71 mmHg at 25 °C	[1]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[1] [2]

Expert Analysis: The Structure-Property Relationship

The physical properties of **Butyl 2-methoxyethyl ether** are a direct consequence of its molecular architecture. Understanding this relationship is key to predicting its behavior in various experimental contexts.

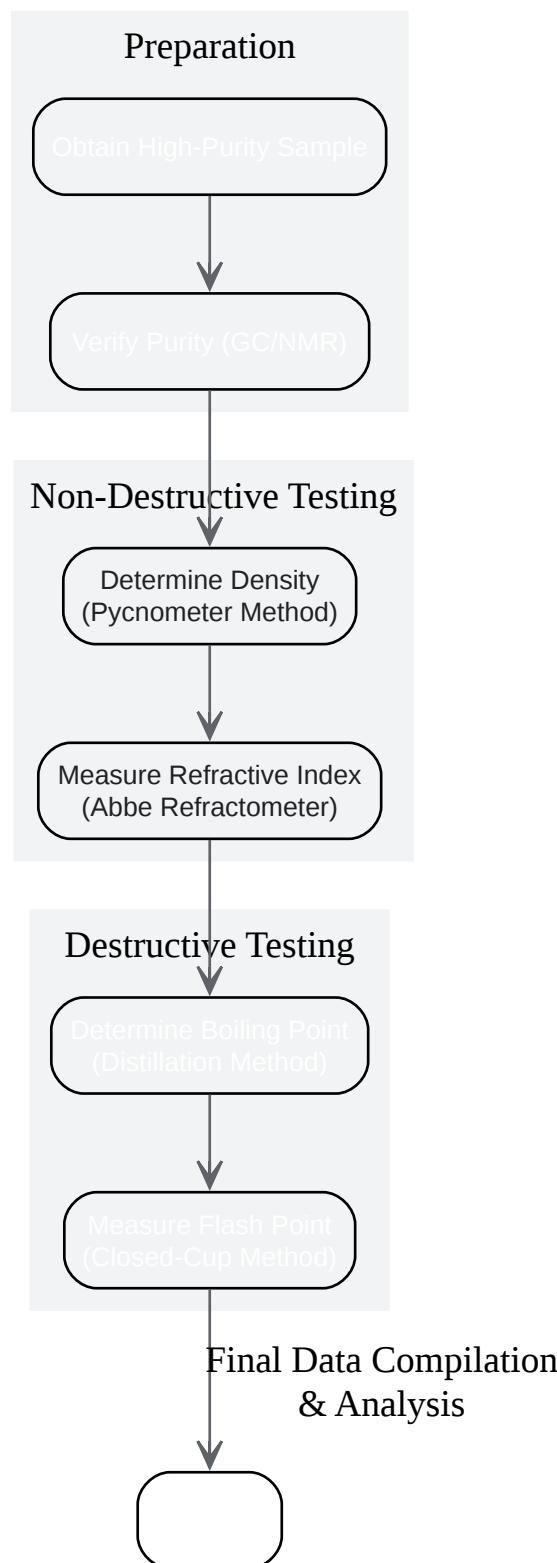
Molecular Structure

The molecule consists of a butyl chain and a methoxyethyl chain connected by an ether linkage. This structure lacks a hydroxyl group, meaning it cannot act as a hydrogen bond donor, a critical factor influencing its boiling point and water solubility. However, the two ether oxygen atoms possess lone pairs of electrons and can act as hydrogen bond acceptors.[\[1\]](#)

*Molecular structure of **Butyl 2-methoxyethyl ether**.*

- Boiling Point Causality: The boiling point of ~147 °C is moderate for its molecular weight (132.20 g/mol).[\[1\]](#)[\[2\]](#) This is significantly lower than an alcohol of comparable mass (e.g.,

heptanol, ~176 °C) because of the absence of strong intermolecular hydrogen bonding. The dominant intermolecular forces are weaker dipole-dipole interactions and London dispersion forces, requiring less energy to overcome for vaporization.


- **Solubility Insights:** As a glycol ether, it exhibits amphiphilic character. The butyl group provides significant non-polar character, promoting solubility in hydrocarbons and other organic solvents. The two ether linkages provide polar sites that allow for some interaction with polar solvents. Its miscibility with water is expected to be limited compared to shorter-chain glycol ethers due to the larger hydrophobic butyl group.
- **Density Considerations:** The estimated density is less than that of water (approx. 1.0 g/cm³), which is typical for acyclic ethers of this size.

Experimental Protocols for Property Verification

To ensure scientific integrity, physical properties must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining the key physical properties of liquid samples like **Butyl 2-methoxyethyl ether**.

Workflow for Physical Property Determination

The validation of a compound's physical properties follows a logical sequence, starting with the acquisition of a pure sample and proceeding through non-destructive to destructive testing.

[Click to download full resolution via product page](#)

Standard workflow for experimental validation of physical properties.

Protocol 1: Determination of Boiling Point by Simple Distillation

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

- Round-bottom flask (25 mL)
- Distillation head with thermometer adapter
- Liebig condenser
- Receiving flask
- Calibrated thermometer (-10 to 200 °C)
- Heating mantle
- Boiling chips
- **Butyl 2-methoxyethyl ether** sample (approx. 10-15 mL)

Methodology:

- Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are securely clamped.
- Sample Preparation: Add 10-15 mL of **Butyl 2-methoxyethyl ether** and 2-3 boiling chips to the round-bottom flask.
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the temperature of the vapor entering the condenser is accurately measured.
- Heating and Distillation: Begin gentle heating. As the liquid boils, vapor will rise and condense in the condenser. Record the temperature when it stabilizes as the first drop of

distillate falls into the receiving flask.

- Data Recording: Continue distillation and record the temperature range over which the bulk of the liquid distills. For a pure compound, this range should be narrow (1-2 °C). The stable temperature is the boiling point.
- Correction: Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

Protocol 2: Determination of Density using a Pycnometer

Objective: To accurately measure the mass per unit volume of the liquid.

Materials:

- Pycnometer (10 mL or 25 mL) with a capillary stopper
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath (set to 20.0 °C or 25.0 °C)
- Thermometer
- **Butyl 2-methoxyethyl ether** sample
- Deionized water

Methodology:

- Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer (m_1).
- Fill the pycnometer with deionized water and place it in the constant temperature bath for 20 minutes to equilibrate.
- Insert the capillary stopper, allowing excess water to exit. Dry the outside of the pycnometer and weigh it (m_2).

- Sample Measurement: Empty and dry the pycnometer. Fill it with the **Butyl 2-methoxyethyl ether** sample and repeat the temperature equilibration and weighing process (m_3).
- Calculation:
 - Mass of water = $m_2 - m_1$
 - Volume of pycnometer (V) = (Mass of water) / (Density of water at the specific temperature)
 - Mass of sample = $m_3 - m_1$
 - Density of sample = $(m_3 - m_1) / V$

References

- **Butyl 2-methoxyethyl ether.** LookChem. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. butyl 2-methoxyethyl ether | 13343-98-1 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Introduction: Understanding Butyl 2-methoxyethyl ether]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080307#butyl-2-methoxyethyl-ether-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com